molecular formula C18H20FN5O B8692789 LSN2814617

LSN2814617

Cat. No. B8692789
M. Wt: 341.4 g/mol
InChI Key: NPRJTKMKUYJGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592590B2

Procedure details

Add 4-fluorobenzamidoxime (4.61 g, 29.93 mmol) to a 1M solution of potassium t-butoxide (27.6 mL, 27.63 mmol) in tetrahydrofuran. Add methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (6.07 g, 23.02 mmol) and stir overnight at room temperature. Dissolve the reaction in a 1:1 mixture of 50% saturated aqueous sodium bicarbonate and ethyl acetate. Separate layers and extract the aqueous layer with additional ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography (silica gel), eluting with first 25-100% ethyl acetate:hexane and then 5% methanol in ethyl acetate. Recrystallize from dichloromethane and hexane to afford the title compound as a white solid (3.96 g). Mass spectrum (m/z): 342 (M+1).
Quantity
4.61 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[N:8][OH:9])[NH2:7])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].[C:18]([C:22]1[N:26]2[CH2:27][CH2:28][CH:29]([C:31](OC)=O)[CH2:30][C:25]2=[N:24][N:23]=1)([CH3:21])([CH3:20])[CH3:19].C(=O)(O)[O-].[Na+]>O1CCCC1.C(OCC)(=O)C>[C:18]([C:22]1[N:26]2[CH2:27][CH2:28][CH:29]([C:31]3[O:9][N:8]=[C:6]([C:5]4[CH:10]=[CH:11][C:2]([F:1])=[CH:3][CH:4]=4)[N:7]=3)[CH2:30][C:25]2=[N:24][N:23]=1)([CH3:21])([CH3:19])[CH3:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.61 g
Type
reactant
Smiles
FC1=CC=C(C(N)=NO)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.6 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.07 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN=C2N1CCC(C2)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Separate layers and extract the aqueous layer with additional ethyl acetate
WASH
Type
WASH
Details
Wash the combined organic layers with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the resulting residue by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with first 25-100% ethyl acetate
CUSTOM
Type
CUSTOM
Details
Recrystallize from dichloromethane and hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN=C2N1CCC(C2)C2=NC(=NO2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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